molecular formula C25H31N3O4 B14955097 1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14955097
M. Wt: 437.5 g/mol
InChI Key: FTIQVYCKIDGPRW-LNVKXUELSA-N
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Description

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-PROPOXYBENZOYL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolone core, a diethylaminoethyl side chain, a propoxybenzoyl group, and a pyridinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-PROPOXYBENZOYL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolone core, followed by the introduction of the diethylaminoethyl side chain, the propoxybenzoyl group, and the pyridinyl substituent. Each step requires specific reagents and conditions, such as the use of strong bases, acids, or catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-PROPOXYBENZOYL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The diethylaminoethyl side chain can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-PROPOXYBENZOYL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The diethylaminoethyl side chain may facilitate binding to receptors or enzymes, while the propoxybenzoyl and pyridinyl groups may enhance its activity or selectivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(DIETHYLAMINO)ETHYL]-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-(3-PHENOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Uniqueness

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-PROPOXYBENZOYL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H31N3O4

Molecular Weight

437.5 g/mol

IUPAC Name

(4Z)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-propoxyphenyl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C25H31N3O4/c1-4-17-32-20-9-7-19(8-10-20)23(29)21-22(18-11-13-26-14-12-18)28(25(31)24(21)30)16-15-27(5-2)6-3/h7-14,22,29H,4-6,15-17H2,1-3H3/b23-21-

InChI Key

FTIQVYCKIDGPRW-LNVKXUELSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=NC=C3)/O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=NC=C3)O

Origin of Product

United States

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